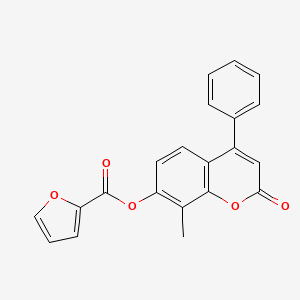

![molecular formula C18H14N2O3S B5542604 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" is part of a broader family of molecules that are synthesized and studied for their unique chemical and physical properties. These molecules often find applications in material science, biochemistry, and pharmaceuticals due to their structural diversity and functional potential.

Synthesis Analysis

The synthesis of molecules similar to "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" often involves cyclization reactions and the functionalization of phenothiazine units. For example, synthesis techniques have been developed for 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of related pyrrolidinone compounds, showcasing the versatility of these chemical frameworks in generating complex heterocyclic structures (Katritzky et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of the phenothiazine core, which is known for its electron-donating properties, and the pyrrolidinedione unit, which contributes to the molecule's stability and reactivity. Structural characterizations, including crystal structure analysis, provide insights into the conformation and spatial arrangement of these molecules, critical for understanding their chemical behavior (Zareef et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" and its analogs typically explore the reactivity of the phenothiazine and pyrrolidinedione units under various conditions. These studies help in understanding the functional group transformations, reactivity patterns, and potential applications of these compounds in synthetic chemistry (Al-Zahrani et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their practical application and handling. Research focusing on these aspects often employs spectroscopic and crystallographic methods to elucidate the compounds' characteristics (Meier et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electron-donating capability, are integral to understanding the utility of "1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione" in various applications. These properties are closely related to the compound's molecular structure and are explored through both experimental and theoretical studies (Lin & Chang, 2009).

Applications De Recherche Scientifique

Phenothiazine Derivatives and Biological Activities

Recent studies have illuminated the potential of phenothiazine derivatives, including structures similar to 1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione, in exhibiting a wide range of promising biological activities. Investigations have focused on both in vitro and in vivo models to explore their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems through pharmacophoric substituents, π-π interaction, DNA intercalation, and the lipophilic nature facilitating biological membrane penetration. The research highlights the phenothiazine core as a potent pharmacophoric moiety, underscoring its versatility in synthesizing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of phenothiazine derivatives has also been a subject of investigation. Research into the ABTS/PP decolorization assay has shed light on the reaction pathways underlying the antioxidant capacity of phenothiazines, revealing the formation of coupling adducts with ABTS•+ and the occurrence of oxidation without coupling for certain antioxidants. This intricate interplay between phenothiazine structures and antioxidant reactions underscores the need for further exploration to fully understand their therapeutic potential and application in mitigating oxidative stress (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Non-psychiatric Effects and Applications

Beyond their well-documented psychiatric applications, phenothiazines have demonstrated a range of non-psychiatric effects, including antimicrobial, anticancer, and immunomodulatory activities. This broad spectrum of action suggests potential therapeutic applications that extend beyond traditional uses, offering new avenues for clinical research and application. The multifaceted nature of phenothiazines, as highlighted in recent literature, suggests a promising future for these compounds in a variety of therapeutic contexts (Gangopadhyay & Karmakar, 2010).

Orientations Futures

The compound has shown anticancer and antioxidant activity, indicating its potential for medicinal applications . Continuous research is being conducted to identify better and more potent drugs for cancer treatment . This compound, being a novel phenothiazine derivative, could be of pharmacological interest for a variety of key medicinal applications .

Propriétés

IUPAC Name |

1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-16-9-10-17(22)19(16)11-18(23)20-12-5-1-3-7-14(12)24-15-8-4-2-6-13(15)20/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSUOZFSCKFNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)